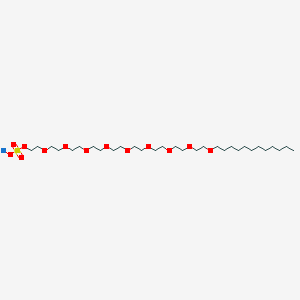

Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate

Description

Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is a synthetic anionic surfactant characterized by a long hydrocarbon chain interspersed with nine ethylene oxide (EO) units and terminated by a sulfate group. Its structure confers high hydrophilicity and surface-active properties, making it suitable for applications in detergents, emulsifiers, and industrial formulations.

Properties

CAS No. |

40661-00-5 |

|---|---|

Molecular Formula |

C30H61NaO13S |

Molecular Weight |

684.9 g/mol |

IUPAC Name |

sodium;2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |

InChI |

InChI=1S/C30H62O13S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-42-29-30-43-44(31,32)33;/h2-30H2,1H3,(H,31,32,33);/q;+1/p-1 |

InChI Key |

BDXONVZRSVMNOW-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate typically involves the reaction of a long-chain polyether alcohol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the formation of the desired sulfate ester without degradation of the polyether chain.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the polyether alcohol is continuously fed into a stream of sulfur trioxide gas. The resulting mixture is then neutralized with a sodium hydroxide solution to produce the final product. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate primarily undergoes reactions typical of sulfates and polyethers. These include:

Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether alcohol and sulfuric acid.

Oxidation: The polyether chain can be oxidized, although this is less common due to the stability of the ether linkages.

Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be used, though these reactions are less common.

Substitution: Nucleophiles such as amines or thiols can react with the sulfate group under mild conditions.

Major Products

Hydrolysis: Produces the corresponding polyether alcohol and sulfuric acid.

Oxidation: Can lead to the formation of shorter-chain polyethers and carboxylic acids.

Substitution: Results in the formation of new compounds where the sulfate group is replaced by the nucleophile.

Scientific Research Applications

Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.

Mechanism of Action

The primary mechanism of action of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is its ability to reduce surface tension and form micelles. The sulfate group imparts hydrophilicity, while the long polyether chain provides hydrophobic interactions. This amphiphilic nature allows the compound to interact with both hydrophobic and hydrophilic substances, making it an effective surfactant. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins.

Comparison with Similar Compounds

Structural Analogs: Ethylene Oxide Chain Length Variation

Sodium 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracont-1-yl Sulfate ()

- Molecular Formula : C₃₆H₇₃NaO₁₆S (MW: 817.014 g/mol).

- Key Differences : Contains 12 EO units compared to the target compound’s 9 EO.

- Impact on Properties :

- Longer EO chains enhance hydrophilicity and water solubility.

- Higher EO content typically lowers critical micelle concentration (CMC), as observed in quaternary ammonium compounds (), though direct CMC data for these sulfates is unavailable .

- Applications: Likely used in formulations requiring milder surfactants (e.g., personal care products) due to increased solubility and reduced skin irritation.

Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES)

- The target compound’s 9 EO units likely result in higher solubility and lower CMC than SLS but higher CMC than the 12-EO analog . Applications: The target compound may bridge the gap between SLES (common in shampoos) and high-EO specialty surfactants.

Ionic vs. Nonionic Surfactants

Nonylphenol Ethoxylates (NPEs) (–6)

- Examples: 29-(nonylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol (CAS 27177-08-8).

- Key Differences: Ionic Nature: NPEs are nonionic, whereas the target compound is anionic. Environmental Impact: NPEs are restricted due to endocrine-disrupting metabolites (e.g., nonylphenol). In contrast, sulfate-based surfactants like the target compound are more biodegradable but may still require monitoring for sulfonic acid byproducts . Performance: Nonionics excel in hard water, while anionics offer superior foaming and emulsification.

Physicochemical Properties and Environmental Behavior

- Hydrophobic Parameter (XlogP): A related 9-EO compound () has XlogP = -1.5, indicating high hydrophilicity. This aligns with the target compound’s expected behavior, contrasting with nonylphenol derivatives (higher XlogP due to aromatic groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.